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molecular formula C12H18O4S B186695 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate CAS No. 17689-66-6

3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

Cat. No. B186695
M. Wt: 258.34 g/mol
InChI Key: GGLYIKZLOPXYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040717B2

Procedure details

Under a nitrogen atmosphere, 3-methylbutane-1,3-diol (300 g) was dissolved in pyridine (900 ml), and a solution of 4-methylbenzenesulfonyl chloride (500 g) in toluene (900 ml) and acetonitrile (125 ml) was added dropwise over 2 hr. The reaction mixture was stirred at room temperature for 4 hr, and toluene (500 ml) and water (1800 ml) were added to allow for layer separation. The obtained organic layer was washed successively with aqueous sulfuric acid and water (twice). The solvent in the obtained organic layer was evaporated, and the residue was azeotropically evaporated with toluene (500 ml) to give the title compound (535 g).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
1800 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:7])([CH3:6])[CH2:3][CH2:4][OH:5].[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1.O>N1C=CC=CC=1.C1(C)C=CC=CC=1.C(#N)C>[C:9]1([CH3:8])[CH:14]=[CH:13][C:12]([S:15]([O:5][CH2:4][CH2:3][C:2]([OH:7])([CH3:6])[CH3:1])(=[O:17])=[O:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CC(CCO)(C)O
Name
Quantity
900 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
1800 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to allow for layer separation
WASH
Type
WASH
Details
The obtained organic layer was washed successively with aqueous sulfuric acid and water (twice)
CUSTOM
Type
CUSTOM
Details
The solvent in the obtained organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was azeotropically evaporated with toluene (500 ml)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 535 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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